N-(2-Pyridylmethyl)piperazine-1-ethylamine N-(2-Pyridylmethyl)piperazine-1-ethylamine
Brand Name: Vulcanchem
CAS No.: 6957-14-8
VCID: VC18449902
InChI: InChI=1S/C12H20N4/c1-2-4-15-12(3-1)11-14-7-10-16-8-5-13-6-9-16/h1-4,13-14H,5-11H2
SMILES:
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

N-(2-Pyridylmethyl)piperazine-1-ethylamine

CAS No.: 6957-14-8

Cat. No.: VC18449902

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Pyridylmethyl)piperazine-1-ethylamine - 6957-14-8

Specification

CAS No. 6957-14-8
Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine
Standard InChI InChI=1S/C12H20N4/c1-2-4-15-12(3-1)11-14-7-10-16-8-5-13-6-9-16/h1-4,13-14H,5-11H2
Standard InChI Key KRQSKMDJMSKNLA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCNCC2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine under IUPAC guidelines . Alternative designations include NSC66183, NSC-66183, and EINECS 230-143-6 . The SMILES notation C1CN(CCN1)CCNCC2=CC=CC=N2\text{C1CN(CCN1)CCNCC2=CC=CC=N2} accurately represents its connectivity: a piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) connected via an ethylamine bridge to a 2-pyridylmethyl group .

Molecular Geometry

The 2D structure features a planar pyridine ring and a chair-configured piperazine moiety. Computational models predict a 3D conformation where the pyridine nitrogen and piperazine amines adopt positions favorable for hydrogen bonding or metal coordination .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H20N4\text{C}_{12}\text{H}_{20}\text{N}_4
Molecular Weight220.31 g/mol
InChI KeyKRQSKMDJMSKNLA-UHFFFAOYSA-N
SMILESC1CN(CCN1)CCNCC2=CC=CC=N2

Physicochemical Properties

Thermodynamic Parameters

The compound’s boiling point is estimated at 360.9±32.0C360.9 \pm 32.0^\circ \text{C}, while its density is 1.047±0.06g/cm31.047 \pm 0.06 \, \text{g/cm}^3 at 25°C . These values reflect the influence of its polarizable aromatic pyridine ring and flexible aliphatic chain.

Acid-Base Behavior

The predicted pKa\text{p}K_a of 9.19 ± 0.10 aligns with the basicity of aliphatic amines. Piperazine (pKa1=9.8\text{p}K_{a1} = 9.8, pKa2=5.6\text{p}K_{a2} = 5.6) contributes two ionizable sites, while the pyridine nitrogen (pKa5.2\text{p}K_a \approx 5.2) remains protonated only under acidic conditions. This multi-basic profile enables pH-dependent solubility and ligand behavior.

Table 2: Physical and Chemical Properties

PropertyValueMethod/Source
Boiling Point360.9±32.0C360.9 \pm 32.0^\circ \text{C}Predicted (PubChem)
Density1.047±0.06g/cm31.047 \pm 0.06 \, \text{g/cm}^3Predicted
pKa\text{p}K_a9.19 ± 0.10Predicted
Refractive IndexnD20=1.536n_D^{20} = 1.536Literature

Synthesis and Reactivity

Synthetic Pathways

A plausible route involves the alkylation of piperazine with 2-(2-pyridyl)ethylamine (CAS 2706-56-1) . Under nucleophilic conditions, the primary amine of 2-(2-pyridyl)ethylamine displaces a leaving group (e.g., chloride) from a chloroethyl-piperazine intermediate. Purification via distillation or chromatography yields the final product .

Applications and Research Significance

Coordination Chemistry

The compound’s nitrogen-rich structure makes it a candidate for polydentate ligands. For example, dicopper(I) complexes with bis[2-(2-pyridyl)ethyl]amine ligands exhibit dioxygen-binding capabilities , implying utility in biomimetic catalysis or oxygen storage.

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